molecular formula C10H9ClN2 B1435124 3-Chloro-N-methylisoquinolin-7-amine CAS No. 1374652-29-5

3-Chloro-N-methylisoquinolin-7-amine

Cat. No. B1435124
CAS RN: 1374652-29-5
M. Wt: 192.64 g/mol
InChI Key: ZJARMDCFQGQBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-methylisoquinolin-7-amine is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of quinoline and its analogues, which includes 3-Chloro-N-methylisoquinolin-7-amine, has seen significant advancements in recent years . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N-methylisoquinolin-7-amine is defined by its molecular formula, C10H9ClN2 . Detailed structural analysis would require more specific information or advanced analytical techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-N-methylisoquinolin-7-amine are not fully detailed in the search results. The molecular weight is known to be 192.64 g/mol .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery and Development

3-Chloro-N-methylisoquinolin-7-amine: is a valuable scaffold in medicinal chemistry due to its quinoline structure, which is a common motif in pharmacologically active compounds . Its applications include:

Synthetic Organic Chemistry: Catalysts and Reagents

In synthetic organic chemistry, 3-Chloro-N-methylisoquinolin-7-amine can be used as a building block for complex molecules . It can serve as:

Industrial Chemistry: Material Science and Chemical Manufacturing

The compound finds applications in industrial chemistry, particularly in material science and the manufacturing of chemicals . It can be involved in:

Biochemistry: Enzyme Inhibition and Activation

In biochemistry, 3-Chloro-N-methylisoquinolin-7-amine could be used to study enzyme mechanisms . It might act as:

Pharmacology: Therapeutic Agent Development

Pharmacologically, the compound could be pivotal in developing new therapeutic agents . Its roles include:

Drug Discovery: Epitope Alteration and Screening Technologies

3-Chloro-N-methylisoquinolin-7-amine: can be instrumental in drug discovery processes, such as epitope alteration and the development of screening technologies . It can contribute to:

Mechanism of Action

properties

IUPAC Name

3-chloro-N-methylisoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-12-9-3-2-7-5-10(11)13-6-8(7)4-9/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJARMDCFQGQBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=CN=C(C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282926
Record name 7-Isoquinolinamine, 3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-methylisoquinolin-7-amine

CAS RN

1374652-29-5
Record name 7-Isoquinolinamine, 3-chloro-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinamine, 3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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